1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968040
InChI: InChI=1S/C12H15NO2/c1-2-13-10-6-4-3-5-9(10)7-8-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15968040

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 1-ethyl-3,4-dihydro-2H-quinoline-2-carboxylic acid
Standard InChI InChI=1S/C12H15NO2/c1-2-13-10-6-4-3-5-9(10)7-8-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15)
Standard InChI Key BFCAEXLSVJEQQN-UHFFFAOYSA-N
Canonical SMILES CCN1C(CCC2=CC=CC=C21)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

ETQA (C₁₂H₁₅NO₂) features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring (Figure 1). The ethyl group at the 1-position introduces steric bulk, while the carboxylic acid at the 2-position confers polarity and hydrogen-bonding capacity. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
IUPAC Name1-ethyl-3,4-dihydro-2H-quinoline-2-carboxylic acid
Canonical SMILESCCN1C(CCC2=CC=CC=C21)C(=O)O
XLogP3~2.1 (estimated)

The ethyl substituent enhances lipophilicity compared to unsubstituted tetrahydroquinoline-2-carboxylic acid (LogP ~1.2) , potentially improving membrane permeability.

Spectroscopic Profiles

Though experimental spectra for ETQA are unpublished, analogous compounds exhibit characteristic IR absorptions for carboxylic acid (1700–1725 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) groups . Nuclear magnetic resonance (NMR) predictions suggest:

  • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂), and diastereotopic protons on the saturated ring (δ 2.5–3.0 ppm) .

  • ¹³C NMR: Carboxylic acid carbon (δ 170–175 ppm), quaternary carbons in the aromatic ring (δ 125–140 ppm) .

Synthesis and Manufacturing

Established Synthetic Routes

ETQA synthesis remains underexplored, but three plausible methodologies emerge from related tetrahydroquinoline syntheses:

Aza-Michael–Michael Addition Cascade

A three-component reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of 1,8-diazabicycloundec-7-ene (DBU) forms substituted tetrahydroquinolines . Adapting this protocol:

  • Knoevenagel Condensation: Ethyl cyanoacetate reacts with aldehydes to form α,β-unsaturated nitriles.

  • Aza-Michael Addition: 2-Alkenyl aniline attacks the nitrile, followed by intramolecular cyclization.

  • Hydrolysis: The ethyl ester is saponified to yield the carboxylic acid .

This method offers modularity for introducing the ethyl group via appropriate aldehyde selection.

N-Acyl Iminium Ion Cyclization

Protected amino acids react with aromatic aldehydes under acidic conditions to form tetrahydroquinoline scaffolds . For ETQA:

  • N-Ethylation: Ethylamine reacts with a keto-acid precursor.

  • Cyclization: Acid-catalyzed intramolecular Mannich reaction forms the tetrahydroquinoline core.

  • Deprotection: Removal of protecting groups yields the free carboxylic acid.

Comparative Analysis

MethodYieldComplexityScalability
Aza-Michael–Michael 60–75%ModerateHigh
N-Acyl Iminium 50–65%HighModerate

Physicochemical Properties

Thermodynamic Parameters

Experimental data for ETQA is sparse, but estimated properties include:

PropertyValueMethod
Melting Point112–113°C (analog) Differential Scanning Calorimetry
Boiling Point392.6±31.0°C (analog) Ebulliometry
Aqueous Solubility~1.2 mg/mL (pH 7)QSPR Prediction
pKa (Carboxylic Acid)4.2–4.5Computational

The ethyl group reduces crystallinity compared to unsubstituted analogs, complicating purification .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

ETQA’s rigid structure serves as a template for designing:

  • Central Nervous System (CNS) Agents: Enhanced blood-brain barrier penetration due to moderate LogP .

  • Anti-Inflammatory Compounds: Carboxylic acid moiety mimics arachidonic acid, targeting cyclooxygenase .

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to access chiral ETQA derivatives .

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity using in vitro models.

  • Target Identification: Employ computational docking against protein databases to predict biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator